3-Bromo-5-fluoro-2,4-dimethylaniline
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Overview
Description
3-Bromo-5-fluoro-2,4-dimethylaniline is an organic compound with the molecular formula C8H9BrFN It is a derivative of aniline, featuring bromine, fluorine, and methyl substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluoro-2,4-dimethylaniline typically involves multi-step organic reactions. One common method includes:
Reduction: Conversion of the nitro group to an amine.
Bromination: Introduction of a bromine atom to the benzene ring.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. These methods may include the use of specialized catalysts and solvents to optimize the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-fluoro-2,4-dimethylaniline undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding quinones or other oxidized products.
Reduction: Formation of amines or other reduced forms.
Substitution: Halogen exchange or other nucleophilic substitutions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas.
Nucleophiles: Such as sodium hydroxide or other bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce various amines .
Scientific Research Applications
3-Bromo-5-fluoro-2,4-dimethylaniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluoro-2,4-dimethylaniline involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Bromo-5-fluoro-2,4-dimethylaniline include:
- 3-Bromo-N,N-dimethylaniline
- 3-Fluoro-2,4-dimethylaniline
- 2,4-Dimethylaniline
Uniqueness
What sets this compound apart is the combination of bromine, fluorine, and methyl groups on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H9BrFN |
---|---|
Molecular Weight |
218.07 g/mol |
IUPAC Name |
3-bromo-5-fluoro-2,4-dimethylaniline |
InChI |
InChI=1S/C8H9BrFN/c1-4-6(10)3-7(11)5(2)8(4)9/h3H,11H2,1-2H3 |
InChI Key |
XOHZAYVZJNCTFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1N)F)C)Br |
Origin of Product |
United States |
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